N-(dicyclopropylmethyl)-N-methyl-4-morpholin-4-ylpyridine-2-carboxamide
Description
N-(dicyclopropylmethyl)-N-methyl-4-morpholin-4-ylpyridine-2-carboxamide: is a synthetic compound with a complex molecular structure. It is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. The compound’s unique structure, which includes a pyridine ring, a morpholine ring, and dicyclopropylmethyl and methyl groups, contributes to its distinctive chemical properties and reactivity.
Properties
IUPAC Name |
N-(dicyclopropylmethyl)-N-methyl-4-morpholin-4-ylpyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2/c1-20(17(13-2-3-13)14-4-5-14)18(22)16-12-15(6-7-19-16)21-8-10-23-11-9-21/h6-7,12-14,17H,2-5,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHYKNDBNIZKGBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(C1CC1)C2CC2)C(=O)C3=NC=CC(=C3)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(dicyclopropylmethyl)-N-methyl-4-morpholin-4-ylpyridine-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Introduction of the Morpholine Ring: The morpholine ring can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the pyridine ring is replaced by a morpholine group.
Attachment of the Dicyclopropylmethyl and Methyl Groups: These groups can be introduced through alkylation reactions, where the pyridine-morpholine intermediate is treated with dicyclopropylmethyl chloride and methyl iodide under basic conditions.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the intermediate with a suitable amine and a carboxylic acid derivative, such as an acid chloride or an ester.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(dicyclopropylmethyl)-N-methyl-4-morpholin-4-ylpyridine-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the pyridine or morpholine rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation can yield N-oxides, while reduction can produce amines or alcohols
Scientific Research Applications
N-(dicyclopropylmethyl)-N-methyl-4-morpholin-4-ylpyridine-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as enzyme inhibition, receptor binding, and antimicrobial properties.
Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-(dicyclopropylmethyl)-N-methyl-4-morpholin-4-ylpyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound can inhibit the activity of certain enzymes by binding to their active sites or allosteric sites.
Receptor Binding: It can bind to specific receptors on cell surfaces, modulating their activity and triggering downstream signaling pathways.
Antimicrobial Activity: The compound may exert antimicrobial effects by disrupting the cell membranes or metabolic processes of microorganisms.
Comparison with Similar Compounds
N-(dicyclopropylmethyl)-N-methyl-4-morpholin-4-ylpyridine-2-carboxamide can be compared with other similar compounds, such as:
N-(dicyclopropylmethyl)-4,5-dihydro-1,3-oxazol-2-amine: This compound has a similar dicyclopropylmethyl group but differs in the presence of an oxazole ring instead of a pyridine ring.
N-(dicyclopropylmethyl)-N-methyl-4-morpholin-4-ylpyridine-2-carboxylate: This compound has a carboxylate group instead of a carboxamide group, which can affect its reactivity and biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
